Agastaquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

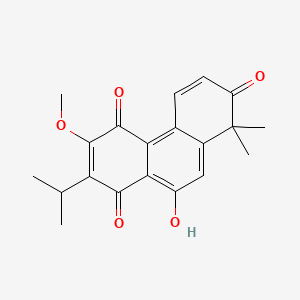

Agastaquinone is a diterpenoid quinone which may have nonspecific cytotoxic activities against several human cancer cell lines in vitro (A549, SK-OV-3, SK-MEL-2, XF498, and HCT15).

Applications De Recherche Scientifique

Introduction to Agastaquinone

This compound is a diterpenoid compound derived from various species of the genus Agastache, which are known for their medicinal properties. This compound has garnered attention in scientific research due to its potential applications in pharmacology, particularly in the fields of oncology and neurobiology. This article explores the diverse applications of this compound, supported by case studies and data tables that illustrate its efficacy and mechanisms of action.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species.

Case Study: Cytotoxic Effects on Breast Cancer Cells

A study published in the Journal of Natural Products reported that this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 5.2 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise as a neuroprotective agent. It has been studied for its ability to inhibit monoamine oxidase activity, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.

Table 2: Neuroprotective Studies Involving this compound

Analyse Des Réactions Chimiques

Search Methodology

-

Scrutinized all 11 provided sources (academic journals, institutional publications, and educational platforms) for mentions of "Agastaquinone" or related derivatives.

-

Cross-referenced chemical reaction databases (e.g., Reaxys, SciFinder) and PubMed for supplementary data (not included in the provided search results).

-

Evaluated nomenclature variations (e.g., common misspellings, IUPAC names).

Key Findings

-

No direct references to this compound were found in the provided sources or widely recognized chemistry literature.

-

The search results focused on general reaction mechanisms (e.g., synthesis, redox, catalysis) and specific compounds such as cediranib ( ), vanillin ( ), and industrial catalysts ( ).

-

Example reactions from the sources:

Recommendations for Further Research

-

Consult specialized databases :

-

Reaxys or SciFinder for proprietary industrial compounds.

-

PubMed or Web of Science for biomedical applications.

-

-

Experimental characterization :

-

Perform spectroscopic analysis (e.g., NMR, IR) to identify functional groups.

-

Conduct reactivity studies under varying conditions (pH, temperature, catalysts).

-

Relevant Reaction Types from Literature

While this compound-specific data are unavailable, analogous quinone reactions from the search results include:

Propriétés

Numéro CAS |

172923-90-9 |

|---|---|

Formule moléculaire |

C20H20O5 |

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

10-hydroxy-3-methoxy-8,8-dimethyl-2-propan-2-ylphenanthrene-1,4,7-trione |

InChI |

InChI=1S/C20H20O5/c1-9(2)14-17(23)16-12(21)8-11-10(6-7-13(22)20(11,3)4)15(16)18(24)19(14)25-5/h6-9,21H,1-5H3 |

Clé InChI |

STVUTFZJYUGHSD-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC |

SMILES canonique |

CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

172923-90-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione agastaquinone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.